2-Phenyl-4-(2-piperidinyl)quinoline

Übersicht

Beschreibung

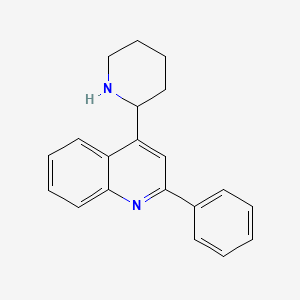

2-Phenyl-4-(2-piperidinyl)quinoline is a heterocyclic compound that features a quinoline core with a phenyl group at the 2-position and a piperidinyl group at the 4-position

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been reported to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines . This suggests that 2-Phenyl-4-(2-piperidinyl)quinoline may interact with its targets in a similar manner.

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry , suggesting that they may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 344504 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that this compound may have similar effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(2-piperidinyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with a suitable ketone in the presence of an acid catalyst . Another method involves the use of molecular iodine as a catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are often employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-4-(2-piperidinyl)quinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Phenyl-4-(2-piperidinyl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylquinoline: Lacks the piperidinyl group, which may result in different biological activities.

4-(2-Piperidinyl)quinoline: Lacks the phenyl group, which can affect its chemical reactivity and applications.

2-Phenyl-4-(2-pyrrolidinyl)quinoline: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group, leading to different properties.

Uniqueness

2-Phenyl-4-(2-piperidinyl)quinoline is unique due to the presence of both the phenyl and piperidinyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Biologische Aktivität

2-Phenyl-4-(2-piperidinyl)quinoline (CAS No. 383128-79-8) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a phenyl group at the 2-position and a piperidine moiety at the 4-position. This unique structure contributes to its pharmacological properties, allowing it to interact with various biological targets.

Research indicates that this compound acts primarily as a partial agonist at benzodiazepine receptors. It has been shown to modulate GABAergic activity without fully activating the receptor, which may lead to anxiolytic effects without the sedative properties typically associated with full agonists . Additionally, it has been observed to inhibit the enzyme CYP3A4 , which plays a crucial role in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

Antimicrobial Activity

A series of studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against Staphylococcus aureus , particularly in overcoming resistance mechanisms such as efflux pumps . The structure-activity relationship (SAR) studies reveal that modifications at various positions can enhance antibacterial efficacy while minimizing toxicity to human cells.

Anticancer Activity

In addition to its antimicrobial effects, quinoline derivatives have been explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. Specific studies have highlighted that modifications on the quinoline scaffold can lead to improved activity against various cancer cell lines .

Case Studies

- Anticonflict Properties : A study investigating the anticonflict properties of related quinoline derivatives found that they could reduce anxiety-like behaviors in animal models without significant sedation. The partial agonist activity at benzodiazepine receptors was crucial for these effects .

- Efflux Pump Inhibition : Another significant study focused on the ability of these compounds to inhibit NorA efflux pumps in resistant strains of Staphylococcus aureus . Compounds with specific structural modifications showed enhanced inhibition, restoring susceptibility to fluoroquinolones .

- CYP450 Interaction : Research into the interaction with CYP450 enzymes indicated that these compounds could influence drug metabolism significantly, suggesting potential drug-drug interactions when co-administered with other medications .

Eigenschaften

IUPAC Name |

2-phenyl-4-piperidin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-2-8-15(9-3-1)20-14-17(18-11-6-7-13-21-18)16-10-4-5-12-19(16)22-20/h1-5,8-10,12,14,18,21H,6-7,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWLVOJVVMWDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293959 | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-79-8 | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.